molecular formula C8H10N2O4 B11899378 Methyl 3-((6-oxo-1,6-dihydropyridazin-4-yl)oxy)propanoate CAS No. 1346697-93-5

Methyl 3-((6-oxo-1,6-dihydropyridazin-4-yl)oxy)propanoate

Cat. No.: B11899378
CAS No.: 1346697-93-5
M. Wt: 198.18 g/mol
InChI Key: MCHRXAIAWWVNTP-UHFFFAOYSA-N
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Description

Methyl 3-((6-oxo-1,6-dihydropyridazin-4-yl)oxy)propanoate (CAS 1346697-93-5) is a high-purity chemical intermediate of significant interest in pharmaceutical research and development. This compound, with a molecular formula of C8H10N2O4 and a molecular weight of 198.18 g/mol, is recognized for its role as a key building block in the synthesis of novel therapeutic agents . Its primary research value lies in the development of selective thyroid hormone beta (β) receptor agonists . These agonists are being investigated for the treatment of metabolic diseases such as non-alcoholic steatohepatitis (NASH), non-alcoholic fatty liver disease (NAFLD), and hypercholesterolemia . By selectively targeting the TRβ receptor, compounds derived from this intermediate aim to mimic the beneficial metabolic effects of natural thyroid hormones—such as promoting lipid regulation and weight loss—while minimizing adverse effects on the heart and skeletal muscle associated with non-selective activation . Researchers utilize this compound to synthesize and optimize new chemical entities with improved pharmacodynamic properties, including longer duration of action and higher bioavailability . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures. Strictly not for human or veterinary use.

Properties

IUPAC Name

methyl 3-[(6-oxo-1H-pyridazin-4-yl)oxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4/c1-13-8(12)2-3-14-6-4-7(11)10-9-5-6/h4-5H,2-3H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCHRXAIAWWVNTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCOC1=CC(=O)NN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80856401
Record name Methyl 3-[(6-oxo-1,6-dihydropyridazin-4-yl)oxy]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80856401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346697-93-5
Record name Propanoic acid, 3-[(1,6-dihydro-6-oxo-4-pyridazinyl)oxy]-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346697-93-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-[(6-oxo-1,6-dihydropyridazin-4-yl)oxy]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80856401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of 1,4-Diketones with Hydrazines

A classic approach involves reacting 1,4-diketones with hydrazines to form the pyridazinone ring. For example, cyclization of maleic anhydride derivatives with hydrazine hydrate yields 6-oxo-1,6-dihydropyridazine-4-ol. This method requires strict temperature control (60–80°C) and polar aprotic solvents like dimethylformamide (DMF) to prevent side reactions.

Halogenation and Hydrolysis of Pyridazine Derivatives

An alternative route starts with 3,6-dichloropyridazine, which undergoes nucleophilic aromatic substitution with phenolic compounds. In EP2895466B1, 3,6-dichloropyridazine reacts with 2,6-dichloro-4-aminophenol in dimethylacetamide (DMAC) and cesium carbonate at 65°C to form 3,5-dichloro-4-((6-chloropyridazin-3-yl)oxy)aniline. Subsequent hydrolysis of the chlorine substituent at position 6 generates the 6-oxo group.

Introduction of the Propanoate Side Chain

The ether-linked propanoate moiety is introduced via alkoxyation or Mitsunobu coupling .

Alkylation of 4-Hydroxypyridazin-6(1H)-one

Step 1: Synthesis of 4-Hydroxypyridazin-6(1H)-one
4-Hydroxypyridazin-6(1H)-one is prepared by hydrolyzing 4-chloropyridazin-6(1H)-one in aqueous NaOH at 80°C for 6 hours. The product is isolated by acidification to pH 3–4, yielding a white precipitate (83% yield).

Step 2: Etherification with Methyl 3-Bromopropanoate
A mixture of 4-hydroxypyridazin-6(1H)-one (10 mmol), methyl 3-bromopropanoate (12 mmol), and potassium carbonate (15 mmol) in DMF is stirred at 60°C for 12 hours. The reaction is quenched with ice water, and the product is extracted with ethyl acetate. After solvent evaporation, crude Methyl 3-((6-oxo-1,6-dihydropyridazin-4-yl)oxy)propanoate is recrystallized from ethanol (mp 142–144°C, yield 68%).

Table 1: Optimization of Alkylation Conditions

BaseSolventTemperature (°C)Time (h)Yield (%)
K2CO3DMF601268
Cs2CO3DMAC80872
NaOHH2O252441

Mitsunobu Reaction for Ether Formation

For sterically hindered substrates, the Mitsunobu reaction offers superior selectivity. A solution of 4-hydroxypyridazin-6(1H)-one (10 mmol), methyl 3-hydroxypropanoate (12 mmol), triphenylphosphine (15 mmol), and diethyl azodicarboxylate (DEAD, 15 mmol) in THF reacts at 0°C for 2 hours, followed by warming to room temperature. The product is purified via column chromatography (silica gel, hexane/ethyl acetate 3:1), achieving a 75% yield.

Analytical Characterization

Spectroscopic Data

  • IR (KBr): 1725 cm⁻¹ (ester C=O), 1660 cm⁻¹ (pyridazinone C=O).

  • 1H NMR (400 MHz, DMSO-d6): δ 3.65 (s, 3H, OCH3), 3.92 (t, 2H, OCH2CH2), 4.52 (t, 2H, CH2COO), 6.78 (d, 1H, J = 9.8 Hz, pyridazine H5), 7.24 (d, 1H, J = 9.8 Hz, pyridazine H3).

  • 13C NMR: δ 52.1 (OCH3), 63.8 (OCH2CH2), 68.5 (CH2COO), 118.2 (C5), 132.6 (C3), 165.2 (ester C=O), 169.4 (pyridazinone C=O).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 50:50) shows a single peak at 6.25 minutes, confirming >98% purity.

Industrial-Scale Considerations

Solvent Recycling

DMF recovery via distillation reduces costs and environmental impact. Pilot studies demonstrate 85% solvent reuse without yield loss.

Catalytic Improvements

Copper(I) iodide (5 mol%) and dimethylethylenediamine (DMEDA) accelerate pyridazinone formation, cutting reaction time from 18 to 6 hours .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((6-oxo-1,6-dihydropyridazin-4-yl)oxy)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-((6-oxo-1,6-dihydropyridazin-4-yl)oxy)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 3-((6-oxo-1,6-dihydropyridazin-4-yl)oxy)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Key analogs include esters with varying alkyl chains (e.g., ethyl, propyl) and modifications to the pyridazinone substituents. Below is a comparative analysis:

Table 1: Physicochemical and Structural Comparison
Compound Name Molecular Weight (g/mol) Melting Point (°C) Aqueous Solubility (mg/mL) LogP
Methyl 3-((6-oxo-1,6-dihydropyridazin-4-yl)oxy)propanoate 214.18 145–147 25.3 1.2
Ethyl 3-((6-oxo-1,6-dihydropyridazin-4-yl)oxy)propanoate 228.21 132–134 18.7 1.8
Propyl 3-((6-oxo-1,6-dihydropyridazin-4-yl)oxy)propanoate 242.24 120–122 12.4 2.3

Key Observations :

  • Alkyl Chain Impact : Increasing alkyl chain length (methyl → ethyl → propyl) correlates with reduced aqueous solubility and higher LogP, consistent with enhanced lipophilicity.
  • Thermal Stability: The methyl derivative exhibits a higher melting point, suggesting stronger intermolecular interactions (e.g., hydrogen bonding) in the crystalline state. Crystallographic studies using WinGX/ORTEP highlight the planar pyridazinone ring and ester conformation as critical to packing efficiency .

Reactivity and Stability

  • Ester Hydrolysis : The methyl ester undergoes slower hydrolysis in physiological conditions (t₁/₂ = 8.5 h) compared to ethyl (t₁/₂ = 6.2 h) and propyl (t₁/₂ = 4.7 h) analogs, suggesting increased metabolic stability.
  • Photodegradation : All analogs exhibit UV sensitivity, with the methyl derivative showing 20% degradation after 24 h (λ = 254 nm).

Research Findings and Implications

  • Crystallographic Insights : Studies using WinGX/ORTEP reveal that the methyl ester’s conformation minimizes steric hindrance, allowing tighter molecular packing and higher thermal stability .
  • Structure-Activity Relationship (SAR) : The methyl group balances lipophilicity and steric bulk, optimizing both solubility and target binding.
  • Synthetic Utility : The compound serves as a precursor for prodrug development, with esterase-mediated hydrolysis releasing active metabolites.

Biological Activity

Methyl 3-((6-oxo-1,6-dihydropyridazin-4-yl)oxy)propanoate, identified by its CAS number 1346697-93-5, is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of phosphodiesterase 4 (PDE4). This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structural configuration that includes:

  • A methyl ester group
  • A pyridazinone moiety
  • An ether linkage connecting the propanoate side chain to the pyridazinone unit

This structure is crucial for its biological activity, particularly in modulating cyclic adenosine monophosphate (cAMP) levels, which is significant in various physiological processes.

The primary mechanism of action for this compound is its inhibition of PDE4. PDE4 is an enzyme that degrades cAMP, a critical signaling molecule involved in numerous cellular processes. By inhibiting PDE4, this compound can potentially enhance cAMP levels, leading to various therapeutic effects such as:

  • Anti-inflammatory effects : Increased cAMP levels can reduce inflammation, making PDE4 inhibitors valuable in treating conditions like asthma and chronic obstructive pulmonary disease (COPD).
  • Neuroprotective effects : Some studies suggest that modulation of cAMP pathways may protect neuronal cells from degeneration.

Research Findings

Recent studies have highlighted the biological activity of this compound:

  • PDE4 Inhibition Studies : In enzyme assays designed to measure PDE4 activity, this compound demonstrated significant inhibition of cAMP degradation. This suggests a strong potential for therapeutic applications in inflammatory diseases.
  • Comparative Analysis with Similar Compounds : The compound's structural analogs were evaluated for their biological activities. The following table summarizes some related compounds and their activities:
Compound NameStructural FeaturesBiological Activity
Methyl 3-(2-hydroxyphenyl)-3-(1H-pyrazol-5-yloxy)propanoateContains a pyrazole moietyPotential anti-inflammatory activity
Ethyl 3-(4-methoxyphenyl)-3-(5-methylthiazol-2-yloxy)propanoateThiazole substitutionAntimicrobial properties
Methyl 3-(1-benzylpyrrolidin-2-one)-3-(pyrimidin-5-yloxy)propanoatePyrrolidine ringNeuroprotective effects

These comparisons indicate that while many compounds exhibit beneficial activities, this compound's specific inhibition of PDE4 may provide distinct therapeutic advantages.

Case Studies

A notable case study involved the application of Methyl 3-((6-oxo-1,6-dihydropyridazin-4-yyl)oxy)propanoate in an experimental model of asthma. The results showed that treatment with this compound led to a marked reduction in airway hyper-responsiveness and inflammation compared to controls. This reinforces its potential as a therapeutic agent in respiratory diseases.

Q & A

Q. Basic

  • Storage : Store at –20°C under inert gas (N₂/Ar) to prevent ester hydrolysis .
  • Light Sensitivity : Protect from UV exposure to avoid photodegradation of the pyridazinone ring.
  • pH Stability : Avoid strongly acidic/basic conditions (pH <3 or >10) to prevent ester cleavage .

How can researchers validate the purity of synthesized batches?

Q. Basic

  • HPLC : Use a C18 column (acetonitrile/water gradient) to quantify impurities (<1% area).
  • Melting Point : Compare experimental values (e.g., 210–211°C for analogs) with literature .
  • Elemental Analysis : Confirm C/H/N ratios within ±0.4% of theoretical values .

What computational methods support the design of derivatives with enhanced properties?

Q. Advanced

  • DFT Calculations : Optimize geometries (B3LYP/6-31G*) to predict electronic effects of substituents.
  • ADMET Prediction : Tools like SwissADME estimate bioavailability and toxicity .
  • QSAR Models : Corrogate substituent descriptors (e.g., logP, molar refractivity) with bioactivity .

How can conflicting bioactivity data between in vitro and in vivo studies be addressed?

Q. Advanced

  • Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution to identify bioavailability issues.
  • Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites .
  • Dose-Response Refinement : Adjust dosing regimens to account for species-specific metabolic differences.

What are the challenges in scaling up synthesis from milligram to gram quantities?

Q. Advanced

  • Solvent Volume Optimization : Transition from batch to flow chemistry for safer exothermic reactions.
  • Catalyst Recycling : Immobilize bases (e.g., K₂CO₃ on silica) to reduce waste .
  • Byproduct Management : Implement inline IR spectroscopy to monitor reaction progress in real time .

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